

Application Notes: Synthesis of N-benzyl-N-ethyl-3-nitrobenzamide

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Compound of Interest		
Compound Name:	N-benzyl-N-ethyl-3- nitrobenzamide	
Cat. No.:	B5648706	Get Quote

**Abstract

This document provides a detailed experimental protocol for the synthesis of **N-benzyl-N-ethyl-3-nitrobenzamide**. The method is based on the Schotten-Baumann reaction, a reliable and widely used procedure for amide bond formation. The synthesis involves the acylation of the secondary amine, N-benzylethylamine, with 3-nitrobenzoyl chloride in an aprotic solvent using a tertiary amine base to neutralize the hydrochloric acid byproduct. This protocol is intended for use by trained chemists in a controlled laboratory setting.

Introduction

N-benzyl-N-ethyl-3-nitrobenzamide is a disubstituted amide derivative. The synthesis of amides is a fundamental transformation in organic and medicinal chemistry, as the amide bond is a core structural feature in countless pharmaceuticals, polymers, and biological molecules.[1] The most common and efficient methods for amide synthesis involve the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acyl chloride.[2]

This protocol employs the reaction between 3-nitrobenzoyl chloride and N-benzylethylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1][3] The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion yields the desired amide. A base, such as triethylamine, is added to act as an acid



scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[2]

Materials and Methods

2.1 Reagents and Materials

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.



Reagent/Ma terial	Chemical Formula	Molecular Wt. (g/mol)	Molarity/Co nc.	Supplier	Cat. No.
3- Nitrobenzoyl chloride	C7H4CINO3	185.56	-	Sigma- Aldrich	114668
N- Benzylethyla mine	С9Н13N	135.21	-	Sigma- Aldrich	B18803
Triethylamine (TEA)	C6H15N	101.19	-	Sigma- Aldrich	T0886
Dichlorometh ane (DCM), Anhydrous	CH ₂ Cl ₂	84.93	-	Sigma- Aldrich	270997
Hydrochloric Acid (HCI)	HCl	36.46	1 M (aq)	Fisher Sci.	A144-212
Sodium Bicarbonate (NaHCO ₃)	NaHCO₃	84.01	Saturated (aq)	Fisher Sci.	S233-500
Brine (Saturated NaCl)	NaCl	58.44	Saturated (aq)	Fisher Sci.	S271-1
Anhydrous Magnesium Sulfate (MgSO ₄)	MgSO ₄	120.37	-	Sigma- Aldrich	M7506
Ethyl Acetate	C4H8O2	88.11		Fisher Sci.	E145-4
Hexanes	C ₆ H ₁₄	86.18	-	Fisher Sci.	H303-4

2.2 Equipment

• Round-bottom flask (100 mL) with magnetic stir bar



- · Dropping funnel
- Separatory funnel (250 mL)
- Rotary evaporator
- Magnetic stir plate
- Ice bath
- Standard laboratory glassware
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- · Fume hood

SAFETY PRECAUTIONS:

- Always perform this reaction in a well-ventilated fume hood.
- 3-Nitrobenzoyl chloride is corrosive and a lachrymator. It reacts with water and alcohols.[4] Handle with extreme care.
- Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocol

3.1 Reaction Setup

- To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add N-benzylethylamine (1.00 eq, 1.35 g, 10.0 mmol).
- Add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the amine.
- Add triethylamine (1.20 eq, 1.21 g, 1.67 mL, 12.0 mmol) to the solution.



Cool the flask in an ice bath to 0 °C with stirring.

3.2 Addition of Acyl Chloride

- Dissolve 3-nitrobenzoyl chloride (1.05 eq, 1.95 g, 10.5 mmol) in 10 mL of anhydrous DCM in a separate, dry flask.
- Transfer the 3-nitrobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for an additional 2-3 hours at room temperature.

3.3 Reaction Monitoring

- Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes.
- Spot the starting amine, the acyl chloride, and the reaction mixture.
- The reaction is complete when the starting amine spot is no longer visible.

3.4 Work-up and Isolation

- Quench the reaction by slowly adding 30 mL of deionized water.
- Transfer the mixture to a 250 mL separatory funnel.
- Wash the organic layer sequentially with:
 - 30 mL of 1 M HCl (aq) to remove excess triethylamine.
 - 30 mL of saturated NaHCO₃ (aq) to remove any unreacted 3-nitrobenzoic acid.
 - 30 mL of brine to remove residual water.



- Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

3.5 Purification

• The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Results and Characterization

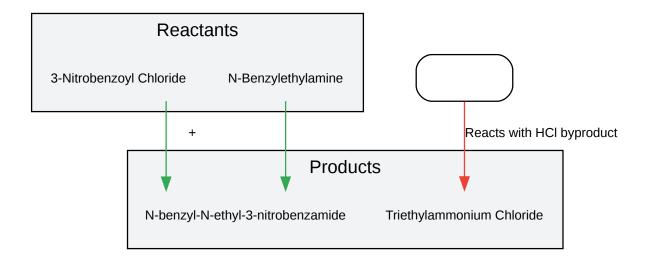
The final product, **N-benzyl-N-ethyl-3-nitrobenzamide**, is expected to be a solid at room temperature. The structure should be confirmed by spectroscopic methods.

Parameter	Expected Value		
Molecular Formula	C16H16N2O3		
Molecular Weight	284.31 g/mol		
Physical Appearance	Off-white to yellow solid		
Expected Yield	85-95%		
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm) ~ 7.2-8.4 (m, 9H, Ar-H), 4.8 (s, 2H, - CH ₂ -Ph), 3.5 (q, 2H, -CH ₂ -CH ₃), 1.2 (t, 3H, - CH ₂ -CH ₃)		
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm) ~ 170 (C=O), 148 (C-NO ₂), 122-138 (Ar-C), 50 (-CH ₂ -Ph), 45 (-CH ₂ -CH ₃), 13 (-CH ₂ -CH ₃)		

Note: NMR chemical shifts are predicted and may vary.

Visualizations

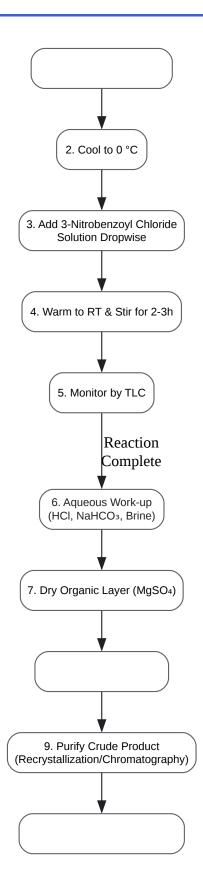




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Caption: Reaction scheme for the synthesis of the target compound.





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Caption: Step-by-step experimental workflow for the synthesis.



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